molecular formula C16H21F2NO3 B13178272 Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13178272
M. Wt: 313.34 g/mol
InChI Key: CYIOEHSDBQCTNI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group, a 3,5-difluorophenyl substituent at the 4-position, and a hydroxyl group at the 3-position. Its molecular formula is C₁₆H₂₁F₂NO₃, with a molecular weight of 313.35 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in kinase inhibitor synthesis .

Properties

Molecular Formula

C16H21F2NO3

Molecular Weight

313.34 g/mol

IUPAC Name

tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-5-4-13(14(20)9-19)10-6-11(17)8-12(18)7-10/h6-8,13-14,20H,4-5,9H2,1-3H3

InChI Key

CYIOEHSDBQCTNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

    Tert-butyl Protection: The tert-butyl group can be introduced through a protection reaction, often using tert-butyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The difluorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with modified aromatic rings.

Scientific Research Applications

Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Applications
Tert-butyl 4-(3,5-difluorophenyl)-3-hydroxypiperidine-1-carboxylate C₁₆H₂₁F₂NO₃ 3,5-difluorophenyl, hydroxyl Ester, hydroxyl 313.35 Pharmaceutical intermediates (kinase inhibitors)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ Phenyl, carboxylic acid Ester, carboxylic acid 305.37 Organic synthesis intermediate
N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (Hydrolysis product from ) C₂₅H₂₁F₄N₃O₅ Difluorophenyl, alanine, benzoyl Carboxylic acid, amide 535.45 p38 MAP kinase inhibition (autoimmune/inflammatory diseases)
1-({imidazo[1,2-a]pyridin-3-yl}methyl)piperidine-3-carboxylic acid C₁₄H₁₅N₃O₂ Imidazopyridine, carboxylic acid Carboxylic acid 265.29 Discontinued; unknown applications

Functional Group Analysis

Tert-butyl Carbamate : Common in all tert-butyl derivatives, this group enhances stability during synthesis and serves as a protective group for amines.

Fluorinated Aromatic Rings: The 3,5-difluorophenyl group in the target compound and ’s derivative increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl in ) .

Hydroxyl vs.

Research Findings and Implications

Substituent Impact on Bioactivity

  • Fluorine Effects : Fluorine atoms improve binding affinity to hydrophobic enzyme pockets (e.g., kinase active sites) and resist oxidative metabolism .

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